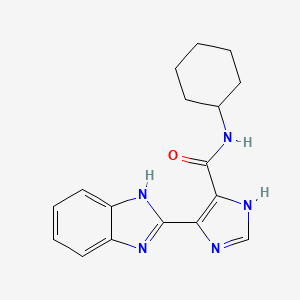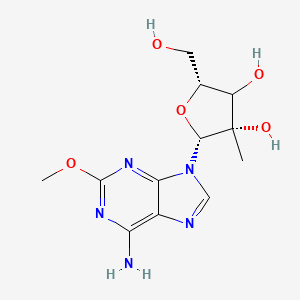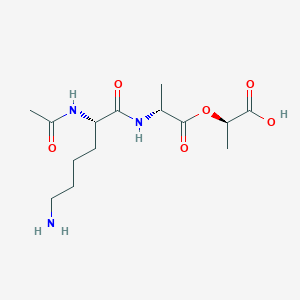
Ac-Lys-D-Ala-D-lactic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ac-Lys-D-Ala-D-lactic acid is a depsipeptide substrate for penicillin-sensitive D-alanine carboxypeptidases. This compound is used primarily in scientific research, particularly in the study of enzyme mechanisms and antibiotic resistance .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ac-Lys-D-Ala-D-lactic acid is synthesized through a series of peptide coupling reactions. The synthesis involves the protection of amino groups, coupling of amino acids, and deprotection steps. The reaction conditions typically include the use of coupling reagents such as carbodiimides and bases like N-methylmorpholine .
Industrial Production Methods
While specific industrial production methods are not detailed, the synthesis of this compound generally follows standard peptide synthesis protocols. This includes solid-phase peptide synthesis (SPPS) and solution-phase synthesis, depending on the scale and purity required .
Análisis De Reacciones Químicas
Types of Reactions
Ac-Lys-D-Ala-D-lactic acid undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield its constituent amino acids and lactic acid.
Oxidation and Reduction: While specific oxidation and reduction reactions are not commonly reported, the compound’s functional groups can potentially undergo such transformations under appropriate conditions
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Coupling Reactions: Carbodiimides and bases like N-methylmorpholine are commonly used
Major Products
The major products formed from the hydrolysis of this compound include lysine, alanine, and lactic acid .
Aplicaciones Científicas De Investigación
Ac-Lys-D-Ala-D-lactic acid is widely used in scientific research, particularly in the following areas:
Chemistry: As a substrate for studying enzyme mechanisms, particularly penicillin-sensitive D-alanine carboxypeptidases.
Biology: In the study of bacterial cell wall synthesis and antibiotic resistance mechanisms.
Medicine: Research into new antibiotics and understanding bacterial resistance to existing antibiotics.
Mecanismo De Acción
Ac-Lys-D-Ala-D-lactic acid acts as a substrate for penicillin-sensitive D-alanine carboxypeptidases. The compound binds to the active site of the enzyme, mimicking the natural substrate. This interaction allows researchers to study the enzyme’s mechanism and the effects of potential inhibitors .
Comparación Con Compuestos Similares
Similar Compounds
Ac-Lys-D-Ala-D-lactic acid: A depsipeptide substrate for penicillin-sensitive D-alanine carboxypeptidases.
This compound: Another depsipeptide with similar applications in enzyme studies
Uniqueness
This compound is unique due to its specific structure, which allows it to act as a substrate for penicillin-sensitive D-alanine carboxypeptidases. This makes it particularly valuable in studying the mechanisms of these enzymes and developing new antibiotics .
Propiedades
Fórmula molecular |
C14H25N3O6 |
|---|---|
Peso molecular |
331.36 g/mol |
Nombre IUPAC |
(2R)-2-[(2R)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]propanoyl]oxypropanoic acid |
InChI |
InChI=1S/C14H25N3O6/c1-8(14(22)23-9(2)13(20)21)16-12(19)11(17-10(3)18)6-4-5-7-15/h8-9,11H,4-7,15H2,1-3H3,(H,16,19)(H,17,18)(H,20,21)/t8-,9-,11+/m1/s1 |
Clave InChI |
WOKFGDGIDNUZHQ-KKZNHRDASA-N |
SMILES isomérico |
C[C@H](C(=O)O[C@H](C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)C |
SMILES canónico |
CC(C(=O)OC(C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,4S,5R)-5-(4-carbamoyl-5-formamidoimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12398049.png)
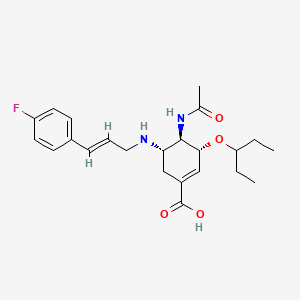

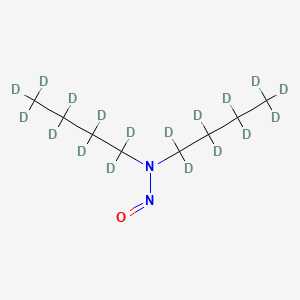
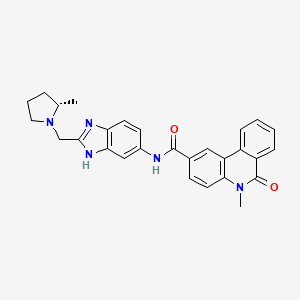
![1-[(2R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12398077.png)
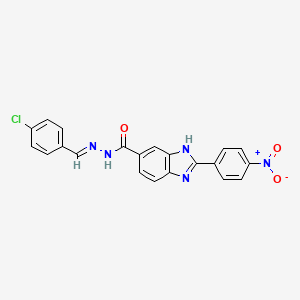
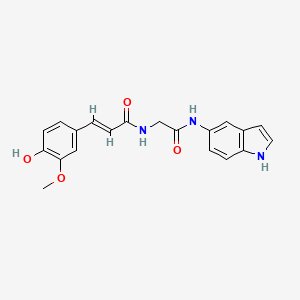
![[1-[[4-(methylamino)phenyl]methyl]piperidin-4-yl] N-benzhydrylcarbamate](/img/structure/B12398103.png)
